Apatinib

Catalog No.
S541490
CAS No.
1218779-75-9
M.F
C25H27N5O4S
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apatinib

CAS Number

1218779-75-9

Product Name

Apatinib

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid

Molecular Formula

C25H27N5O4S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

solubility

Soluble in DMSO

Synonyms

Rivoceranib Mesylate; Apatinib Mesylate

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

The exact mass of the compound Apatinib Mesylate is 493.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apatinib is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity and potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.[1][2] By competitively binding to the ATP-binding site of the VEGFR-2 intracellular domain, Apatinib blocks VEGF-stimulated signal transduction, thereby inhibiting endothelial cell proliferation and migration, which are critical processes in the formation of new blood vessels.[1][3][4] While it is primarily recognized for its VEGFR-2 activity, it also shows mild inhibitory effects on other kinases such as c-Kit and c-Src, positioning it as a focused tool for investigating angiogenesis-dependent mechanisms in oncology and other pathological conditions.[1][2]

Substituting Apatinib with multi-kinase inhibitors like Sunitinib or Sorafenib is often unsuitable for targeted research, as their broader inhibition profiles against receptors like PDGFRβ and c-KIT can introduce confounding variables, masking the specific effects of VEGFR-2 blockade.[5] Furthermore, the selection between Apatinib free base (CAS 811803-05-1) and its mesylate salt (CAS 1218779-75-9) is a critical procurement decision that impacts formulation and experimental reproducibility. The mesylate salt form is known to be unstable in aqueous solutions, where it can dissociate to the less soluble free base, affecting bioavailability and dosing consistency.[6][7] Therefore, choosing the specific form is essential for achieving desired solubility characteristics—the free base for non-aqueous systems or as a synthesis precursor, and the salt for specific aqueous formulations where its transient higher solubility is required.

Superior Potency on VEGFR-2 Compared to Multi-Kinase Inhibitors

Apatinib demonstrates exceptionally high potency against VEGFR-2, with reported IC50 values as low as 1 nM.[8] This is significantly more potent than the activity of broader-spectrum inhibitors such as Sunitinib, which has a reported IC50 for VEGFR-2 of 43 nM, and Sorafenib, which has an IC50 of 90 nM for the same target.[9] This marked difference in potency highlights Apatinib's utility in applications requiring strong and specific VEGFR-2 inhibition at low concentrations.

Evidence DimensionIn Vitro Kinase Inhibition (IC50)
Target Compound DataApatinib: 1 nM against VEGFR-2
Comparator Or BaselineSunitinib: 43 nM against VEGFR-2 | Sorafenib: 90 nM against VEGFR-2
Quantified DifferenceApatinib is approximately 43-fold more potent than Sunitinib and 90-fold more potent than Sorafenib against VEGFR-2.
ConditionsBiochemical enzyme inhibition assays.

For researchers needing to achieve maximal VEGFR-2 inhibition with minimal off-target kinase effects, Apatinib's higher potency allows for use at lower concentrations, reducing the risk of confounding results.

Focused Kinase Selectivity Profile Minimizes Off-Target Activity

Apatinib's value is defined by its selectivity for VEGFR-2 over other tyrosine kinases. It exhibits an IC50 of 1 nM for VEGFR-2, while its inhibition of c-Kit and c-Src is substantially weaker, with IC50 values of 429 nM and 530 nM, respectively.[5][8] In contrast, Sunitinib is a multi-kinase inhibitor designed to potently inhibit VEGFRs, PDGFRs, and c-Kit.[10] This makes Apatinib a more precise tool for studies where isolating the biological consequences of VEGFR-2 inhibition is the primary objective.

Evidence DimensionKinase Inhibition Selectivity (IC50)
Target Compound DataApatinib: VEGFR-2 = 1 nM; c-Kit = 429 nM; c-Src = 530 nM
Comparator Or BaselineSunitinib: Potent inhibitor of VEGFRs, PDGFRs, and c-Kit.
Quantified DifferenceApatinib is over 400-fold more selective for VEGFR-2 than for c-Kit or c-Src.
ConditionsIn vitro biochemical kinase assays.

Procuring Apatinib allows researchers to specifically probe VEGFR-2 signaling pathways without the confounding influence of potent PDGFR or c-Kit inhibition common to substitutes like Sunitinib.

Formulation Criticality: Apatinib Free Base vs. Mesylate Salt Instability

The choice between Apatinib free base and its mesylate salt form is critical for formulation success. The free base has very poor aqueous solubility (<1 mg/mL).[5] While the mesylate salt (Apatinib Mesylate, ATM) is prepared to improve this, it is unstable and has been shown to completely dissociate back to the Apatinib free base in aqueous solutions.[6][7] This disproportionation can lead to precipitation and inconsistent effective concentrations in aqueous-based assays. Therefore, the free base is the required choice for synthesis, non-aqueous solvent systems, or when creating specific salt forms, while the mesylate must be handled with awareness of its instability in aqueous media.

Evidence DimensionAqueous Stability & Solubility
Target Compound DataApatinib (Free Base): Poor aqueous solubility (<1 mg/mL). Stable form for non-aqueous formulation.
Comparator Or BaselineApatinib Mesylate (Salt): Higher initial aqueous solubility but unstable; dissociates completely to the free base in water.
Quantified DifferenceQualitative difference in stability and ultimate solubility in aqueous media.
ConditionsAqueous solution, formulation studies.

This distinction is a key procurement factor; selecting the free base provides stability and predictability for custom formulations, whereas using the mesylate salt requires careful handling to manage its conversion to the less soluble parent compound.

Isolating VEGFR-2 Dependent Signaling in Angiogenesis Models

Due to its high potency and >400-fold selectivity for VEGFR-2 over kinases like c-Kit and c-Src, Apatinib is the appropriate choice for studies designed to specifically dissect the role of VEGFR-2 in endothelial cell proliferation, migration, and tube formation without the confounding effects from broader-spectrum TKIs.[5][8]

In Vivo Xenograft Studies Requiring Targeted Anti-Angiogenic Activity

In preclinical xenograft models, Apatinib's potent inhibition of VEGFR-2 effectively reduces tumor microvessel density and growth.[8] Its focused mechanism allows for clearer attribution of anti-tumor effects to the disruption of angiogenesis, unlike multi-targeted agents that may inhibit tumor growth through several parallel mechanisms.

Development of Custom Formulations for Preclinical Research

Given the aqueous instability of its mesylate salt, the Apatinib free base is the required starting material for developing stable, reproducible formulations in non-aqueous vehicles or for creating novel salt or co-crystal forms with tailored physicochemical properties for in vivo administration.[6][7]

Baseline Reference for Novel VEGFR-2 Inhibitor Discovery Programs

With a well-documented and highly potent IC50 of 1 nM against VEGFR-2, Apatinib serves as a reliable positive control and benchmark compound for screening and characterizing new chemical entities targeting the same receptor.[8]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

493.17837553 g/mol

Monoisotopic Mass

493.17837553 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK02X14ASJ

Wikipedia

Apatinib

Dates

Last modified: 08-15-2023

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